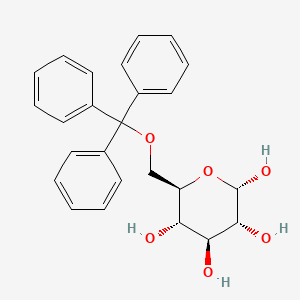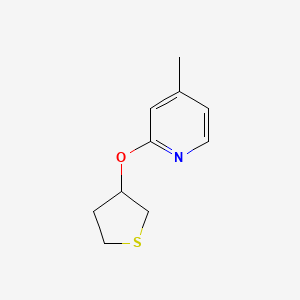![molecular formula C9H8F2O4S B2903842 Methyl [(2,6-difluorophenyl)sulfonyl]acetate CAS No. 1325304-66-2](/img/structure/B2903842.png)
Methyl [(2,6-difluorophenyl)sulfonyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl [(2,6-difluorophenyl)sulfonyl]acetate” is a chemical compound with the CAS Number: 1325304-66-2. It has a molecular formula of C9H8F2O4S and a molecular weight of 250.2192 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a methyl acetate group attached to a sulfonyl group, which is in turn attached to a 2,6-difluorophenyl group . The SMILES representation of the molecule is: COC(=O)CS(=O)(=O)c1c(F)cccc1F .Mécanisme D'action
The mechanism of action of DFMS is not fully understood. However, studies have shown that DFMS inhibits the activity of various enzymes, including carbonic anhydrase and acetylcholinesterase. DFMS has also been found to inhibit the activity of various kinases, including protein kinase C and mitogen-activated protein kinase.
Biochemical and Physiological Effects:
DFMS has been found to have various biochemical and physiological effects. In vitro studies have shown that DFMS inhibits the growth of cancer cells by inducing apoptosis. DFMS has also been found to have anti-inflammatory effects. In vivo studies have shown that DFMS has analgesic effects and reduces inflammation in animal models of arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
DFMS has several advantages for lab experiments. DFMS is readily available and can be synthesized using various methods. DFMS is also stable and can be stored for long periods. However, DFMS has some limitations for lab experiments. DFMS is highly reactive and can react with various functional groups. DFMS is also toxic and can cause skin and eye irritation.
Orientations Futures
DFMS has potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. Future research should focus on the development of new synthetic methods for DFMS and the synthesis of novel DFMS derivatives with improved properties. Future research should also focus on the mechanism of action of DFMS and the identification of new targets for DFMS. DFMS has potential applications in drug discovery, and future research should focus on the development of DFMS-based drugs for the treatment of various diseases.
Méthodes De Synthèse
DFMS can be synthesized using various methods, including the reaction of 2,6-difluorobenzenesulfonyl chloride with methyl acetate in the presence of a base such as triethylamine. Another method involves the reaction of 2,6-difluorobenzenesulfonyl chloride with sodium acetate in the presence of methanol. The yield of DFMS obtained using these methods is generally high, making them suitable for large-scale production.
Applications De Recherche Scientifique
DFMS has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, DFMS has been studied for its potential as an anticancer agent. Studies have shown that DFMS inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. DFMS has also been studied for its potential as an anti-inflammatory agent.
In biochemistry, DFMS has been used as a reagent for the synthesis of various compounds. DFMS has been used as a reagent for the synthesis of sulfonyl-containing compounds, which are important intermediates in the synthesis of various pharmaceuticals and agrochemicals. DFMS has also been used as a reagent for the synthesis of sulfonamide-containing peptides and proteins.
In materials science, DFMS has been studied for its potential as a building block for the synthesis of organic materials. DFMS has been used as a building block for the synthesis of polymers, which have potential applications in various fields, including drug delivery and tissue engineering.
Propriétés
IUPAC Name |
methyl 2-(2,6-difluorophenyl)sulfonylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O4S/c1-15-8(12)5-16(13,14)9-6(10)3-2-4-7(9)11/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAFQQZSIBNUGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)C1=C(C=CC=C1F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[6-acetamido-2-(3-methylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2903759.png)

![3-(4-bromophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2903761.png)
![(Z)-8-(furan-2-ylmethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2903762.png)
![N-(3-fluorophenyl)-3-[6-(4-methoxyphenoxy)pyridazin-3-yl]benzamide](/img/structure/B2903764.png)





![(Z)-methyl 2-((benzo[d]thiazole-6-carbonyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2903775.png)

![2-(4-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2903781.png)
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(pyrazin-2-yl)methanone](/img/structure/B2903782.png)